2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid
Description
2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid is a synthetic organic compound featuring a substituted phenylacetic acid backbone. Its structure includes a 2-chloro-3,4-dimethoxyphenyl moiety and a tert-butoxycarbonyl (Boc)-protected amino group attached to the α-carbon of the acetic acid chain. This Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes while allowing selective deprotection under controlled conditions .
The compound is synthesized via methods analogous to those described for related intermediates, such as coupling reactions involving Boc-protected amino acids and halogenated aromatic precursors . Its primary applications lie in pharmaceutical research, particularly as a building block for developing bioactive molecules or prodrugs.
Properties
Molecular Formula |
C15H20ClNO6 |
|---|---|
Molecular Weight |
345.77 g/mol |
IUPAC Name |
2-(2-chloro-3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C15H20ClNO6/c1-15(2,3)23-14(20)17-11(13(18)19)8-6-7-9(21-4)12(22-5)10(8)16/h6-7,11H,1-5H3,(H,17,20)(H,18,19) |
InChI Key |
JWCJZEWEZWHSHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=C(C(=C(C=C1)OC)OC)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Acetic Acid Moiety: The protected amino group is then reacted with a suitable precursor to form the acetic acid moiety.
Introduction of the Chloro and Methoxy Groups: The aromatic ring is functionalized with chloro and methoxy groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques such as chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily used in the synthesis of peptide-based therapeutics. Its tert-butoxycarbonyl (Boc) protecting group is vital for the selective protection of amino groups during peptide synthesis. This allows for the formation of complex peptides that can exhibit biological activity.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant activity against specific cancer cell lines, suggesting potential as an anticancer agent .
Organic Synthesis
In organic chemistry, this compound serves as an intermediate in the synthesis of various bioactive molecules. The presence of the chloro and methoxy groups enhances its reactivity, making it suitable for further transformations.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | DMF, 80°C | 85 | Synthetic Communications |
| Coupling Reaction | EDC, DMAP, room temperature | 90 | Organic Letters |
Biochemical Probes
The compound's structural features allow it to function as a biochemical probe in various assays. Its ability to interact with specific biological targets makes it valuable for studying enzyme activity and protein interactions.
Case Study : Research highlighted in Biochemistry illustrated how this compound was used to probe the active site of a particular enzyme, providing insights into its catalytic mechanism .
Mechanism of Action
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions to reveal the free amino group, which can then participate in various biochemical reactions. The chloro and methoxy groups may influence the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid with structurally related compounds, emphasizing functional groups, physicochemical properties, and applications:
Key Structural and Functional Differences:
Boc Protection : The target compound’s Boc group distinguishes it from simpler analogs like 2-(2-chloro-3,4-dimethoxyphenyl)acetic acid , enabling controlled reactivity in multi-step syntheses .
Substituent Positioning : The 2-chloro-3,4-dimethoxyphenyl group contrasts with 5-chloro-2,4-dimethoxyphenyl isocyanate , where chloro and methoxy positions affect electronic properties and regioselectivity in reactions .
Backbone Flexibility: Compared to 1-((Boc)amino)cyclopentanecarboxylic acid, the target compound’s linear acetic acid chain may offer greater flexibility for conjugation with aromatic systems .
Research Findings and Limitations:
- Synthetic Utility: The Boc group in the target compound facilitates stable handling during solid-phase peptide synthesis (SPPS), as noted in methodologies from EP 4 374 877 A2 .
- Reactivity : Unlike phenyl isocyanate derivatives (e.g., 5-chloro-2,4-dimethoxyphenyl isocyanate ), the target compound’s carboxylic acid group allows direct amide bond formation without requiring activation .
- Data Gaps: No pharmacological or kinetic data are provided in the evidence, limiting direct comparisons of bioactivity. Further studies are needed to evaluate its performance against unmodified analogs.
Notes
- Contradictions: None explicitly noted in the evidence, but the absence of CAS numbers for some compounds (e.g., the target molecule) complicates traceability.
- Limitations : The provided sources focus on synthetic and structural aspects; pharmacological or thermodynamic data are unavailable.
- Recommendations : Future work should explore the compound’s performance in drug delivery systems and comparative stability studies with unprotected analogs.
Biological Activity
The compound 2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid is a derivative of amino acids that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C16H23ClN2O4
- CAS Number : Not specified in the search results.
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines. The presence of a chloro-substituted dimethoxyphenyl moiety suggests potential interactions with biological targets, particularly in the context of cancer and fibrosis.
Biological Activity Overview
Research indicates that compounds similar to 2-((tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid exhibit various biological activities, including anti-inflammatory, anticancer, and antifibrotic effects. The specific activity of this compound has not been extensively documented in the available literature; however, its structural analogs provide insights into its potential effects.
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit cytochrome P450 enzymes and modulate phase I and II metabolic enzymes, which are crucial for drug metabolism and detoxification processes .
- Anticancer Activity : Some derivatives have demonstrated the ability to induce apoptosis in cancer cells by activating caspases and inhibiting cell cycle progression. For instance, studies on related compounds have shown significant cytotoxic effects in various cancer cell lines .
- Anti-Fibrotic Effects : Research has highlighted the potential of certain amino acid derivatives to reduce fibrotic markers such as collagen type I (COL1A1) and α-smooth muscle actin (α-SMA) in liver fibrosis models . These effects suggest that 2-((tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid may also possess similar properties.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Study on Aspartic Acid Derivatives : A study evaluated the anti-fibrosis effects of aspartic acid derivatives, revealing that specific modifications led to enhanced inhibitory rates against COL1A1 . This suggests that structural modifications can significantly impact biological activity.
- Pan-RAS Inhibitors : Research on small molecule inhibitors targeting RAS proteins demonstrated that certain structural features could enhance binding affinity and cytotoxicity against RAS-dependent cancers . This highlights the importance of chemical structure in determining biological outcomes.
Data Table: Biological Activities of Related Compounds
Q & A
Q. Can this compound be functionalized for click chemistry or bioconjugation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
